1-Benzoyloxy-2,2,6,6-tetramethyl-4-oxopiperidine

Description

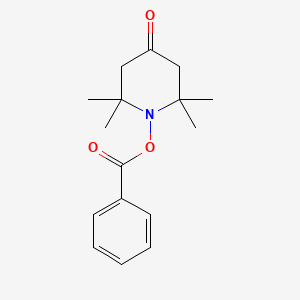

1-Benzoyloxy-2,2,6,6-tetramethyl-4-oxopiperidine is a piperidine derivative characterized by a benzoyloxy group at position 1, a ketone at position 4, and tetramethyl substitutions at positions 2 and 4. This structure confers unique steric and electronic properties, making it relevant in synthetic organic chemistry and pharmaceutical research.

Properties

IUPAC Name |

(2,2,6,6-tetramethyl-4-oxopiperidin-1-yl) benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-15(2)10-13(18)11-16(3,4)17(15)20-14(19)12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLNDMBJJIUIABY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)CC(N1OC(=O)C2=CC=CC=C2)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358363 | |

| Record name | 1-BENZOYLOXY-2,2,6,6-TETRAMETHYL-4-OXOPIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7031-85-8 | |

| Record name | 1-BENZOYLOXY-2,2,6,6-TETRAMETHYL-4-OXOPIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzoyloxy-2,2,6,6-tetramethyl-4-oxopiperidine can be synthesized through the reaction of 4-piperidone with benzoic anhydride . The reaction typically involves the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the benzoyloxy group. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions: 1-Benzoyloxy-2,2,6,6-tetramethyl-4-oxopiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The benzoyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

1-Benzoyloxy-2,2,6,6-tetramethyl-4-oxopiperidine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Benzoyloxy-2,2,6,6-tetramethyl-4-oxopiperidine involves its interaction with molecular targets such as enzymes and receptors. The benzoyloxy group plays a crucial role in binding to these targets, while the piperidine ring provides structural stability. The compound may modulate specific pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s functional groups and piperidine scaffold invite comparison with analogs in terms of reactivity, stability, and applications. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Reactivity and Stability

- Ester vs. Ether Groups : The benzoyloxy group in the target compound (ester) is more reactive toward nucleophiles compared to benzyloxy ethers (e.g., in ’s 1-(Benzyloxy)-2,4-difluorobenzene). Esters undergo hydrolysis under acidic/basic conditions, whereas ethers are generally more stable .

- Ketone vs. Carboxylic Acid: The 4-oxo group in the target compound is less acidic than the carboxylic acid in 1-Benzoylpiperidine-4-carboxylic acid (pKa ~20 vs. ~4.5), limiting its participation in acid-base reactions but favoring keto-enol tautomerism .

Pharmacological Potential

- The acetylcholinesterase inhibitor activity of 1-Benzyl-4-[(6-benzyloxy-5-methoxy-1-indanone)-2-ylidenyl]methylpiperidine () highlights the pharmacological relevance of piperidine derivatives. However, the target compound’s tetramethyl substitutions may reduce bioavailability due to steric effects, contrasting with the planar indanone moiety in the inhibitor .

Biological Activity

1-Benzoyloxy-2,2,6,6-tetramethyl-4-oxopiperidine (referred to as BTP) is a compound with significant biological activity, primarily recognized for its role as a free radical spin trap. This property positions it as a valuable agent in the study of oxidative stress and related pathologies. This article delves into the biological activities, mechanisms of action, and potential therapeutic applications of BTP, supported by data tables and relevant research findings.

Chemical Structure and Properties

BTP is characterized by its unique molecular structure, which includes a benzoyloxy group attached to a piperidine ring with additional methyl substitutions. The molecular formula is , with a molecular weight of approximately 275.34 g/mol. Its structural uniqueness influences both its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H23NO3 |

| Molecular Weight | 275.34 g/mol |

| Density | 1.13 g/cm³ |

| Boiling Point | 366.3 °C |

BTP functions primarily as a free radical spin trap , stabilizing free radicals in biological systems. This mechanism is crucial for understanding oxidative stress, where reactive oxygen species (ROS) cause cellular damage. By trapping these radicals, BTP can potentially mitigate oxidative damage in cells.

Interaction with Free Radicals

Research indicates that BTP interacts with various free radicals and reactive species, such as superoxide anions and hydroxyl radicals. This interaction can be quantified through electron paramagnetic resonance (EPR) spectroscopy, which provides insights into the stability and reactivity of the trapped radicals.

Biological Activities

This compound exhibits several notable biological activities:

- Antioxidant Activity : Its ability to scavenge free radicals makes it a potent antioxidant.

- Antimicrobial Properties : Similar compounds have shown efficacy against various microbial strains.

- Anti-inflammatory Effects : The structural characteristics suggest potential anti-inflammatory applications.

Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of BTP using various in vitro assays. The results demonstrated that BTP effectively reduced oxidative stress markers in cellular models exposed to ROS.

Study 2: Antimicrobial Activity

Research conducted on BTP's antimicrobial properties revealed that it exhibited significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated its potential as an antimicrobial agent.

Study 3: Inflammation Modulation

In vitro experiments showed that BTP could inhibit pro-inflammatory cytokines in macrophage cultures stimulated with lipopolysaccharide (LPS), suggesting its role in modulating inflammatory responses.

Applications in Medicine and Industry

Given its unique properties and biological activities, BTP has potential applications in:

- Pharmaceutical Development : As a lead compound for designing new antioxidants or anti-inflammatory drugs.

- Cosmetic Industry : Due to its antioxidant properties, it may be utilized in formulations aimed at reducing oxidative skin damage.

- Food Preservation : Its antimicrobial activity can be explored for enhancing food safety and shelf life.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.